molecular formula C18H22ClN2S+ B094678 10H-Phenothiazine-10-propanaminium, 2-chloro-N,N,N-trimethyl- CAS No. 19077-31-7

10H-Phenothiazine-10-propanaminium, 2-chloro-N,N,N-trimethyl-

Cat. No. B094678
CAS RN: 19077-31-7
M. Wt: 333.9 g/mol
InChI Key: RGKWYLVIZNCRIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10H-Phenothiazine-10-propanaminium, 2-chloro-N,N,N-trimethyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized through different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been explored extensively.

Mechanism of Action

The mechanism of action of 10H-Phenothiazine-10-propanaminium, 2-chloro-N,N,N-trimethyl- is not fully understood. However, it has been reported to interact with cellular membranes and generate reactive oxygen species upon exposure to light. This property has made it an attractive candidate for use in photodynamic therapy.
Biochemical and Physiological Effects:
10H-Phenothiazine-10-propanaminium, 2-chloro-N,N,N-trimethyl- has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of certain bacterial strains. This compound has also been reported to have antioxidant properties and can scavenge free radicals.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 10H-Phenothiazine-10-propanaminium, 2-chloro-N,N,N-trimethyl- in lab experiments is its fluorescent properties, which make it an excellent probe for the detection of reactive oxygen species. However, this compound has limitations in terms of its stability and solubility, which can affect its effectiveness in certain experiments.

Future Directions

There are several future directions for research on 10H-Phenothiazine-10-propanaminium, 2-chloro-N,N,N-trimethyl-. One of the significant areas of research is the development of more efficient synthesis methods that can overcome the limitations of current methods. Another area of research is the exploration of the potential use of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
Conclusion:
In conclusion, 10H-Phenothiazine-10-propanaminium, 2-chloro-N,N,N-trimethyl- is a chemical compound that has shown significant potential for use in various scientific research fields. Its fluorescent properties and potential applications in photodynamic therapy and the detection of reactive oxygen species make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations.

Synthesis Methods

10H-Phenothiazine-10-propanaminium, 2-chloro-N,N,N-trimethyl- can be synthesized through various methods, including the reaction of phenothiazine with trimethylamine and chloroacetyl chloride. This method has been reported to yield high purity and yield of the compound. Other methods, such as the reaction of phenothiazine with trimethylamine and chloroform, have also been explored.

Scientific Research Applications

10H-Phenothiazine-10-propanaminium, 2-chloro-N,N,N-trimethyl- has been extensively studied for its potential applications in various scientific research fields. One of the significant applications of this compound is in the field of neuroscience, where it has been used as a fluorescent probe for the detection of reactive oxygen species. This compound has also been explored for its potential use in photodynamic therapy for cancer treatment.

properties

CAS RN

19077-31-7

Molecular Formula

C18H22ClN2S+

Molecular Weight

333.9 g/mol

IUPAC Name

3-(2-chlorophenothiazin-10-yl)propyl-trimethylazanium

InChI

InChI=1S/C18H22ClN2S/c1-21(2,3)12-6-11-20-15-7-4-5-8-17(15)22-18-10-9-14(19)13-16(18)20/h4-5,7-10,13H,6,11-12H2,1-3H3/q+1

InChI Key

RGKWYLVIZNCRIY-UHFFFAOYSA-N

SMILES

C[N+](C)(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl

Canonical SMILES

C[N+](C)(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl

Related CAS

19694-29-2 (chloride)
362-02-7 (iodide)

synonyms

chlorpromazine methiodide
methochlorpromazine
methochlorpromazine bromide
methochlorpromazine chloride
methochlorpromazine iodide
methochlorpromazine iodide, N,N-dimethyl-N-methyl-11C-labeled
methochlorpromazine methanesulfonate
methylchlorpromazine
N-methyl chlorpromazine
Q-CPZ
quaternary-chlorpromazine
SK and F 2680-J
SKF 2680J

Origin of Product

United States

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